molecular formula C21H22N4O2S B2731780 N1-(2-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897457-32-8

N1-(2-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No. B2731780
M. Wt: 394.49
InChI Key: KTUAEAVYBFSWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. This molecule has gained significant attention in the scientific community due to its potential applications in cancer research and other related fields.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

Research into compounds related to N1-(2-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide has focused on their potential in medicinal chemistry. For instance, Küçükgüzel et al. (2013) investigated a series of novel derivatives, including those related to oxalamide, for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These derivatives showed potential as therapeutic agents due to their diverse biological activities (Küçükgüzel et al., 2013).

Catalysis in Organic Synthesis

Another application area is in catalysis, particularly in organic synthesis. Altman et al. (2007) demonstrated the efficiency of certain ligands, like those in the imidazole family, for copper-catalyzed N-arylation of imidazoles and benzimidazoles. This process is crucial for synthesizing a wide range of functionalized organic compounds (Altman et al., 2007).

Protective Enzymatic Activities

In the field of enzymology and plant physiology, compounds like N1-(2-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide have been studied for their protective properties against environmental stress. Lee and Bennett (1982) explored the protective enzymatic activities of similar compounds against ozone injury in plants, indicating a potential application in agriculture and environmental protection (Lee & Bennett, 1982).

Electrochemical and Electrochromic Properties

Hu et al. (2013) investigated the electrochemical and electrochromic properties of polymers derived from similar compounds, which are essential for developing new materials for electronic applications. The study highlighted the influence of acceptor groups on the properties of these materials (Hu et al., 2013).

HIV-1 Reverse Transcriptase Inhibition

In the pharmaceutical domain, De Martino et al. (2005) conducted research on imidazole derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. This study provides a template for developing new therapeutic agents against HIV (De Martino et al., 2005).

Copper-Catalyzed Coupling Reactions

Compounds in the oxalamide family have been utilized in copper-catalyzed coupling reactions of aryl chlorides and amides, as illustrated by De et al. (2017). This application is significant in the field of synthetic organic chemistry (De et al., 2017).

properties

IUPAC Name

N'-(2-ethylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-2-15-8-6-7-11-17(15)24-20(27)19(26)22-12-13-28-21-23-14-18(25-21)16-9-4-3-5-10-16/h3-11,14H,2,12-13H2,1H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUAEAVYBFSWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.